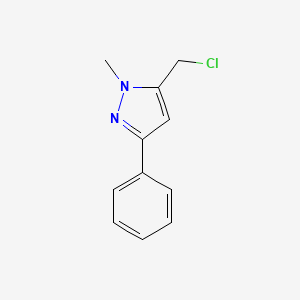

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLXERDRDLVWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594551 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-14-4 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

An In-depth Analysis for Chemical Research and Development Professionals

Executive Summary

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group on a stable pyrazole core, makes it an ideal intermediate for introducing the 1-methyl-3-phenyl-pyrazole moiety into larger molecular frameworks. This guide provides a comprehensive, field-proven pathway for the synthesis of this target compound. The presented three-step methodology is designed for scalability and reproducibility, emphasizing mechanistic understanding, process control, and safety. The core strategy involves the initial construction of the pyrazole ring system with a functional handle at the C5 position, followed by sequential reduction and chlorination to yield the final product. Each step is detailed with explicit protocols, mechanistic insights, and data-driven validation points to ensure scientific integrity and successful implementation.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions allow pyrazole-containing compounds to bind effectively to a wide range of biological targets. This has led to their incorporation into numerous marketed drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic agents.[2]

Profile of the Target Molecule: A Versatile Synthetic Intermediate

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole serves as a highly versatile intermediate. The chloromethyl group is an excellent electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the facile attachment of this substituted pyrazole core to various nucleophiles (e.g., amines, alcohols, thiols, carbanions), providing a direct route to a diverse library of complex derivatives for screening and development. The specific substitution pattern—a methyl group at N1 and a phenyl group at C3—is a common motif in biologically active molecules, further enhancing the value of this building block.

Recommended Synthetic Pathway: A Three-Step Approach

The most robust and logical pathway to 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves a three-step sequence starting from commercially available precursors. This strategy ensures high regioselectivity in the initial ring formation and utilizes well-established, high-yielding transformations for the subsequent functional group interconversions.

Caption: Overall synthetic route to the target compound.

Detailed Synthesis Protocols & Mechanistic Insights

This section provides a granular, step-by-step guide for each transformation, supported by mechanistic explanations for key experimental choices.

Step 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Principle: This step employs the classic Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][3][4] The use of ethyl benzoylpyruvate as the 1,3-dicarbonyl equivalent and methylhydrazine as the binucleophile directs the formation of the desired regioisomer. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Sources

A Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole. As experimentally determined data for this specific molecule is not extensively available in public literature, this guide focuses on a combination of calculated properties, anticipated analytical characteristics based on its structure, and detailed, field-proven methodologies for its empirical characterization. The protocols described are grounded in authoritative standards, providing a robust framework for researchers to validate these properties in a laboratory setting. This approach ensures scientific integrity and provides the necessary causality behind experimental choices, making it an essential resource for professionals in drug discovery and chemical synthesis.

Compound Identity and Molecular Structure

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Its structure incorporates a phenyl ring, a reactive chloromethyl group, and a methylated pyrazole core, making it a potentially valuable intermediate for the synthesis of more complex drug candidates.

-

IUPAC Name: 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

-

Molecular Formula: C₁₁H₁₁ClN₂

-

CAS Registry Number: Not assigned in public databases.

| Property | Calculated Value |

| Average Molecular Weight | 206.67 g/mol |

| Monoisotopic Mass | 206.06072 Da |

2D Chemical Structure:

Figure 1: 2D structure of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.

Predicted Physicochemical Characteristics

The physicochemical profile of a compound is critical for predicting its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). The following properties are estimated based on the compound's structure, providing a baseline for experimental validation.

| Parameter | Predicted Value / Range | Significance in Drug Development |

| Lipophilicity (CLogP) | 3.0 - 4.0 | Influences membrane permeability, solubility, and plasma protein binding. A value in this range suggests good potential for oral absorption, though it may also indicate lower aqueous solubility. |

| Acidity / Basicity (pKa) | 1.5 - 2.5 (Weak Base) | Governs the ionization state at physiological pH (7.4), which profoundly affects solubility, receptor binding, and cell penetration. As a weak base, it would be largely unionized in the blood. |

| Aqueous Solubility (LogS) | -3.5 to -4.5 | Low aqueous solubility is anticipated due to the significant lipophilic character. This is a critical parameter for formulation and bioavailability. |

Lipophilicity (LogP)

The partition coefficient (P) between n-octanol and water, expressed as its logarithm (LogP), is the primary measure of a compound's lipophilicity. It is a key determinant of how a drug distributes in the body and penetrates biological membranes. For 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, the phenyl ring and chloromethyl group contribute significantly to its lipophilic character, while the pyrazole nucleus adds a degree of polarity. The predicted LogP value suggests the compound is more soluble in lipids than in water.

Acidity and Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyrazole ring is weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom at position 2 (N2). Protonation occurs at this site. With a predicted pKa in the range of 1.5-2.5, the compound will be predominantly in its neutral, un-ionized form at physiological pH, which typically favors membrane traversal.

Methodologies for Experimental Characterization

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following sections detail authoritative, self-validating protocols for determining the key physicochemical parameters.

Determination of LogP: Shake-Flask and HPLC Methods

The choice between the "gold standard" Shake-Flask method and the high-throughput HPLC method depends on the required accuracy, sample purity, and available resources.

This method directly measures the concentration of the analyte in equilibrated n-octanol and water phases. It is highly accurate for LogP values between -2 and 4.[1][2]

Methodology:

-

Solvent Preparation: Pre-saturate high-purity n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This crucial step prevents volume shifts during the experiment.

-

Test Substance Preparation: Prepare a stock solution of the compound in n-octanol at a concentration not exceeding 0.01 M.

-

Partitioning: In triplicate, combine the n-octanol stock solution with the pre-saturated water phase in suitable vessels. Use at least two different volume ratios (e.g., 1:1 and 2:1 n-octanol:water).

-

Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 1-24 hours).[3]

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The final LogP is the average of the base-10 logarithm of P from all replicates.

This indirect method correlates the retention time of the compound on a reversed-phase HPLC column with the known LogP values of a set of standards. It is rapid and suitable for LogP values in the 0 to 6 range.[4][5][6][7]

Methodology:

-

System Setup: Use a reversed-phase column (e.g., C18) with an isocratic mobile phase, typically a methanol/water or acetonitrile/water mixture.

-

Calibration: Inject a series of at least 6 structurally similar reference compounds with well-documented LogP values. Record their retention times (t_R).

-

Dead Time Determination: Determine the column dead time (t_0) by injecting an unretained compound (e.g., thiourea).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear regression of this plot forms the calibration curve.

-

Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k).

-

LogP Determination: Interpolate the LogP of the test compound from its log(k) value using the calibration curve.

Caption: Workflow for experimental LogP determination.

Determination of pKa: Potentiometric and Spectrophotometric Methods

The pKa of a weakly basic compound like 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can be accurately determined by titration.

This classic method involves monitoring the pH of a solution as a titrant is added. It is reliable and directly measures the change in proton concentration.[8][9][10]

Methodology:

-

System Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative plot (which shows a peak at the equivalence point) or by finding the pH at the half-equivalence point on the titration curve. At this half-way point, pH = pKa.[11]

This method is ideal for compounds possessing a chromophore near the ionization site, causing the UV-Vis absorbance spectrum to change with pH. It requires less sample than potentiometry.[12][13]

Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 7) solutions to identify the wavelengths of maximum absorbance difference between the protonated (BH⁺) and neutral (B) forms.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of ±2 pH units around the estimated pKa.

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Record the absorbance of each solution at the selected wavelengths.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)], where A is the absorbance at a given pH, and A_B and A_BH⁺ are the absorbances of the fully neutral and protonated species, respectively.[14]

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability Assessment (ICH Guideline Q1A(R2))

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15][16] This is essential for determining storage conditions and shelf-life.

Methodology:

-

Batch Selection: Use at least one representative batch of the compound with a well-characterized purity profile.

-

Storage Conditions: Store samples in containers that simulate the proposed long-term packaging.

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[17]

-

Intermediate Testing (if significant change occurs in accelerated testing): 30°C ± 2°C / 65% RH ± 5% RH for 12 months.

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Testing: At each time point, analyze the samples for:

-

Assay: Quantification of the parent compound (e.g., by HPLC-UV).

-

Degradation Products: Identification and quantification of any impurities that appear over time (e.g., by HPLC-MS).

-

Physical Properties: Appearance, color, etc.

-

-

Data Evaluation: Analyze trends in the data to establish a re-test period or shelf-life. The chloromethyl group is a potential site of hydrolytic instability, which should be specifically monitored.

Caption: Workflow for a typical chemical stability study.

Anticipated Spectroscopic Profile

The following spectral characteristics are predicted based on the compound's structure and are vital for its identification and structural confirmation.

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.6 ppm (m, 5H): Phenyl protons. δ 6.5-6.7 ppm (s, 1H): Proton on the C4 position of the pyrazole ring. δ 4.6-4.8 ppm (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl). δ 3.8-4.0 ppm (s, 3H): Methyl protons on the pyrazole nitrogen (-NCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | ~10-12 signals expected. Key signals include: ~150-155 ppm: C3 (attached to phenyl). ~140-145 ppm: C5 (attached to chloromethyl). ~125-135 ppm: Phenyl carbons. ~105-110 ppm: C4 of the pyrazole ring. ~40-45 ppm: Chloromethyl carbon (-CH₂Cl). ~35-40 ppm: N-methyl carbon (-NCH₃). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 206. Isotopic Peak (M+2)⁺: A characteristic peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragment: Loss of Cl (m/z 171) or CH₂Cl (m/z 157). |

| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch (methyl/methylene). ~1600, 1500 cm⁻¹: C=C and C=N stretching from aromatic and pyrazole rings. ~800-700 cm⁻¹: C-Cl stretch. |

Conclusion

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a compound with physicochemical properties that suggest its potential as an intermediate in drug discovery programs. Its predicted lipophilicity (CLogP ~3-4) and weak basicity (pKa ~1.5-2.5) indicate it is likely to be well-absorbed and exist in a neutral form under physiological conditions, although its aqueous solubility may be limited. The presence of the reactive chloromethyl group suggests that chemical stability, particularly against hydrolysis, is a critical parameter to assess. The experimental protocols detailed in this guide, based on OECD and ICH guidelines, provide a clear and authoritative pathway for researchers to empirically determine and validate the LogP, pKa, and stability profile of this compound, thereby enabling its effective application in further research and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Vistoli, G., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Faculty of Pharmacy of Ankara University. Retrieved from [Link]

-

University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

De Levie, R. (2002). Development of Methods for the Determination of pKa Values. Journal of Chemical Education. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Retrieved from [Link]

-

de la Torre, G. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole. Retrieved from [Link]

-

Sharwin, T., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Jasiński, R., & Dresler, E. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Mora-Escobedo, R., et al. (2022). Characterization of the Technofunctional Properties and Three-Dimensional Structure Prediction of 11S Globulins from Amaranth. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. oecd.org [oecd.org]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scribd.com [scribd.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, a functionalized pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical intermediate, this guide will detail its plausible synthesis, expected properties, reactivity, and potential applications based on established pyrazole chemistry.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[3] The metabolic stability of the pyrazole nucleus further enhances its desirability in the design of novel therapeutic agents.[2] Numerous approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents to kinase inhibitors for cancer therapy, incorporate the pyrazole moiety, underscoring its importance in medicinal chemistry.[1][4] The functionalization of the pyrazole core, such as the introduction of a chloromethyl group, provides a reactive handle for the construction of more complex and diverse molecular architectures.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can be envisioned through a two-step process starting from the readily available 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. The initial step involves a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, followed by reduction of the aldehyde to a hydroxymethyl group, and subsequent chlorination. A more direct approach could be the chloromethylation of a suitable pyrazole precursor. Based on literature precedents for the chloromethylation of pyrazole rings, a plausible synthetic route is outlined below.[5]

Caption: Proposed two-step synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol

-

To a solution of 1-methyl-3-phenyl-1H-pyrazole in a suitable solvent (e.g., dioxane), add paraformaldehyde and a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol.

Step 2: Synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

-

Dissolve the (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol obtained in the previous step in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.

Physicochemical Properties (Predicted)

The expected physicochemical properties of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole are summarized in the table below, based on the properties of structurally similar pyrazole derivatives.[6][7]

| Property | Predicted Value |

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 50-100 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water. |

| ¹H NMR | Expected signals for methyl, methylene, phenyl, and pyrazole protons. |

| ¹³C NMR | Expected signals for all unique carbon atoms in the molecule. |

Reactivity and Synthetic Utility

The key to the synthetic utility of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole lies in the reactivity of the chloromethyl group. This functional group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of the 1-methyl-3-phenyl-1H-pyrazole moiety into various molecular scaffolds.

Caption: Reactivity of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole with various nucleophiles.

This reactivity makes 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole a valuable intermediate for the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science. For instance, reaction with amines can lead to the formation of novel ligands for metal catalysis or biologically active amine derivatives.

Potential Applications in Drug Discovery

Given the well-documented and broad-ranging biological activities of pyrazole-containing compounds, 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole represents a promising starting point for the development of new therapeutic agents.[1] The pyrazole scaffold is a key component in drugs targeting a variety of diseases, including cancer, inflammation, and infectious diseases.[1][4]

The ability to functionalize the chloromethyl group allows for the systematic exploration of the chemical space around the pyrazole core. This is a crucial aspect of structure-activity relationship (SAR) studies, where modifications to a lead compound are made to optimize its potency, selectivity, and pharmacokinetic properties. For example, by reacting 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole with a series of amines or alcohols, a library of derivatives can be generated and screened for activity against a specific biological target.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would confirm the presence of the methyl, methylene, phenyl, and pyrazole protons with their characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[8]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of the molecular ion peak would also confirm the presence of a chlorine atom.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl bond and the aromatic C-H bonds.[8]

-

Chromatographic Techniques: Thin-layer chromatography (TLC) is used for monitoring the progress of reactions and for preliminary purity assessment. High-performance liquid chromatography (HPLC) can be employed for accurate purity determination and for purification of the final compound.[9]

Conclusion

While 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established chemical transformations. Its true value lies in its potential as a versatile and reactive building block. The presence of the electrophilic chloromethyl group provides a convenient handle for the introduction of the 1-methyl-3-phenyl-1H-pyrazole scaffold into a wide array of molecules. This opens up exciting possibilities for the discovery and development of novel drug candidates and functional materials, leveraging the proven track record of the pyrazole nucleus in diverse scientific and technological fields. Researchers in drug discovery and organic synthesis are encouraged to explore the synthetic utility of this promising intermediate.

References

- Smolecule. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2023-08-15).

- Guidechem.

- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019-09-17).

- PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.

- PMC.

- Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.

- TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.

- ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis.

- PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- MDPI.

- MDPI.

- PMC. Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07).

- PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025-12-05).

- PMC.

- Open Research@CSIR-NIScPR.

- JOCPR.

- MDPI.

- ChemicalBook. 5-(CHLOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE.

- ResearchGate. (PDF)

- SynHet. Methyl 5-(4-chloro-3-methylphenyl)

- MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025-08-05).

- MDPI.

- Sigma-Aldrich. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

biological activity of pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have allowed it to become what is often termed a "privileged scaffold." This designation is not arbitrary; it reflects the recurring appearance of the pyrazole core in a multitude of biologically active compounds and approved therapeutic agents.[1][3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate critical interactions with a wide range of biological targets.[5] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to validate these activities. We will examine how this single heterocyclic core gives rise to potent anti-inflammatory, anticancer, antimicrobial, and neurological agents, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

Section 1: Anti-Inflammatory Activity - The Legacy of Selective COX-2 Inhibition

The most prominent success story for pyrazole derivatives in therapeutics is in the field of anti-inflammatory medicine.[6] The development of diaryl-substituted pyrazoles led to the creation of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen.[7][8]

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10] There are two primary isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[8][11]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of inflammatory prostaglandins.[11][12]

Pyrazole-based selective inhibitors, such as Celecoxib , possess a distinct chemical structure, often a sulfonamide side chain, that fits into a hydrophilic side pocket present in the active site of the COX-2 enzyme but not COX-1.[8][9] This structural difference allows for potent and selective inhibition of COX-2, reducing the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[11][13] This selectivity is the causal basis for its improved gastrointestinal safety profile compared to traditional NSAIDs.[8]

Quantitative Data: In Vitro and In Vivo Efficacy

The potency and selectivity of pyrazole derivatives are quantified through in vitro enzyme assays and validated in in vivo models of inflammation.

| Compound Class/Example | Assay Type | Target | IC₅₀ / Efficacy | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Enzyme Inhibition | COX-2 | 0.04 µM | ~375 | [8] |

| 3,5-Diarylpyrazoles | Enzyme Inhibition | COX-2 | 0.01 µM | High | [7] |

| Pyrazole-Thiazole Hybrid | Enzyme Inhibition | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | N/A (Dual) | [7] |

| Various Pyrazoles | Carrageenan Paw Edema | In vivo | 65-80% edema reduction | N/A | [7] |

| Carboxyphenylhydrazone | Cotton Granuloma | In vivo | 1.13 (relative to celecoxib) | High | [13] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a self-validating system to determine the IC₅₀ and selectivity of a test compound.

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare enzyme solutions in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin.

-

Compound Preparation: Dissolve the pyrazole test compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in the assay buffer to generate a range of test concentrations (e.g., 0.01 nM to 100 µM). A known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) should be run in parallel as positive controls.

-

Assay Reaction: In a 96-well plate, combine the enzyme solution (either COX-1 or COX-2), the test compound dilution (or DMSO for the control), and allow to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Quantification of Prostaglandin: Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a validated method, typically an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for both COX-1 and COX-2.

-

Selectivity Index Calculation: The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Section 2: Anticancer Activity - A Multi-Mechanistic Approach

Pyrazole derivatives exhibit potent anticancer activity by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5][14] Their versatility allows them to function as kinase inhibitors, tubulin polymerization inhibitors, and DNA binding agents.[5][15]

Diverse Mechanisms of Action

-

Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation are dependent on protein kinases. Pyrazole derivatives have been successfully designed to inhibit key kinases like EGFR, VEGFR-2, CDKs, and the JAK/STAT pathway.[5][10][16] FDA-approved drugs like Ruxolitinib (a JAK1/JAK2 inhibitor) exemplify this approach.[16]

-

Tubulin Polymerization Disruption: The mitotic spindle, crucial for cell division, is composed of microtubule polymers. Some pyrazole derivatives bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][17]

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death by activating pro-apoptotic molecules like caspases (CASP3, CASP9) and inhibiting anti-apoptotic proteins such as AKT1.[10]

-

DNA Binding: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to cytotoxicity in cancer cells.[5]

Quantitative Data: Cytotoxic Potency Against Cancer Cell Lines

The anticancer efficacy of pyrazoles is typically screened against a panel of human cancer cell lines.

| Compound Class/Example | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrazole Carbaldehyde Deriv. | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [5] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | DNA Binding | [5] |

| Pyrazolo[3,4-b]pyridines | HeLa (Cervical) | 3.11 - 4.91 | Cytotoxicity | [16] |

| 5-Alkylated selanyl-1H-pyrazoles | HepG2 (Liver) | 13.85 - 15.98 | Dual EGFR/VEGFR-2 Inhibition | [16] |

| Pyrazole-naphthalene analogs | MCF-7 (Breast) | 0.49 | Tubulin Inhibition | [5] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium with DMSO as a vehicle control).[16]

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

-

MTT Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[16]

Section 3: Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in the development of new agents to combat microbial infections, including those caused by drug-resistant bacteria.[18] Pyrazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi.[19][20][21]

Mechanism of Action and Spectrum

The exact mechanisms for many antimicrobial pyrazoles are still under investigation, but some have been shown to act as inhibitors of essential bacterial enzymes, such as DNA gyrase.[18] The structure-activity relationship is critical, with the introduction of different substituents significantly modulating the spectrum and potency. For instance, combining the pyrazole nucleus with other heterocyclic rings like thiazole can enhance antimicrobial power.[19][21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class/Example | Target Microorganism | MIC (µg/mL) | Reference |

| N-Benzoic acid pyrazole hydrazones | A. baumannii | 4 | [18] |

| Hydrazide pyrazole derivatives | S. aureus / K. planticola | 1.9 - 3.9 | [18] |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 | [18] |

| Pyrazole-based compounds | S. aureus (Gram +) | 12.5 | [22] |

| Pyrazole-based compounds | E. coli (Gram -) | 25 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture in the growth medium to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (inoculum without any compound) to ensure microbial growth and a negative control well (medium only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run as a reference standard.[18]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (i.e., no bacterial growth). The results can be confirmed by measuring the optical density (OD) at 600 nm.

Section 4: Neurological and CNS Activities

Pyrazole derivatives have been extensively investigated for their effects on the central nervous system (CNS), showing promise as anticonvulsant, antidepressant, and anxiolytic agents.[23][24][25]

Mechanisms of Action

-

Anticonvulsant Activity: Many pyrazole derivatives show significant protective effects in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests.[23][26] While the precise mechanisms are varied, they are thought to involve modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

-

Antidepressant Activity: Some pyrazoles have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin and norepinephrine.[24] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, a mechanism shared by several established antidepressant drugs.

-

Cannabinoid Receptor Antagonism: The diarylpyrazole Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[27][28] The endocannabinoid system is involved in regulating appetite and energy balance.[29][30] By blocking CB1 receptors, Rimonabant was shown to reduce food intake and produce weight loss.[28][31] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complex role of the CB1 receptor in mood regulation.[27][28]

Quantitative Data: Preclinical Efficacy

| Compound Class/Example | Assay Type | Efficacy (ED₅₀) | Finding | Reference |

| Substituted Pyrazole (7h) | sc-PTZ (mice) | Potent | Most potent in series | [23][32] |

| Pyrazolyl Semicarbazone (6k) | sc-PTZ (mice) | 20.4 mg/kg | Higher safety margin than valproate | [26] |

| Diacylhydrazine (4a, 4b) | Tail Suspension (mice) | 10 mg/kg | ~2x more active than imipramine | [25] |

| Rimonabant | Clinical Trials | 20 mg/day | Significant weight loss | [29] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use adult male Swiss albino mice, allowing them to acclimatize for at least one week.

-

Compound Administration: Administer the test pyrazole compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. A standard antiepileptic drug (e.g., Phenytoin) is used as a positive control.

-

Induction of Seizure: At the time of peak compound effect (e.g., 30-60 minutes post-administration), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Immediately observe the mouse for the presence or absence of a tonic hind limb extension seizure. The complete extension of the hind limbs is the endpoint.

-

Endpoint Measurement: The test compound is considered to have provided protection if it prevents the tonic hind limb extension phase of the seizure.

-

Data Analysis: The anticonvulsant activity is expressed as the number of animals protected at each dose level. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as the foundation for drugs targeting a vast range of diseases.[1][3] Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[4][33] Structure-activity relationship (SAR) studies consistently show that substitutions at the N1, C3, and C5 positions of the pyrazole ring are critical for modulating biological activity.[34][35]

Future research will likely focus on developing pyrazole hybrids, where the core is combined with other pharmacophores to create dual-target or multi-target agents, potentially offering synergistic efficacy and a way to overcome drug resistance.[7][21] As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives will continue to yield promising new therapeutic candidates, solidifying the pyrazole's status as a truly privileged and indispensable structure in the future of drug discovery.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Celecoxib - Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed.

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks.

- Pyrazole as an anti-inflammatory scaffold | Intern

- Celecoxib P

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- What is the mechanism of Rimonabant?

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.

- (PDF)

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.

- What is Rimonabant used for?

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- What is the mechanism of Celecoxib?

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed.

- Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed.

- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide - Benchchem.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar.

- Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.

- Recent Advances in the Development of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.

- Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchG

- Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses, - YouTube.

- Chemical structure of Sildenafil 134 and Sildenafil analog 135.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Public

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.

- Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. ClinPGx [clinpgx.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 28. What is Rimonabant used for? [synapse.patsnap.com]

- 29. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar [semanticscholar.org]

- 33. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Derivatization of 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole Structural Analogs for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and potential biological applications of structural analogs based on the 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole scaffold. This core structure presents a strategic starting point for the development of novel therapeutic agents due to the versatile reactivity of the chloromethyl group, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of agents targeting a wide array of biological targets.[3] The 1,3,5-substitution pattern on the pyrazole ring offers a three-dimensional arrangement of functional groups that can be tailored to achieve high potency and selectivity for specific enzymes, receptors, and ion channels.[4][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the cannabinoid receptor antagonist rimonabant, highlighting the therapeutic versatility of this scaffold.[6]

The subject of this guide, 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, is a particularly attractive starting material for medicinal chemistry campaigns. The phenyl group at the C3 position and the methyl group at the N1 position provide a foundational structure with defined lipophilicity and metabolic stability. Crucially, the chloromethyl group at the C5 position serves as a reactive handle for the introduction of diverse chemical functionalities, enabling the generation of large and focused compound libraries for biological screening.

Synthesis of the Core Scaffold: 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

The synthesis of the 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole core can be achieved through established methods for pyrazole ring formation, primarily the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-phenyl-1,3-butanedione and methylhydrazine as key starting materials. The chloromethyl group can be introduced via chlorination of a precursor alcohol, which in turn can be formed from a corresponding carboxylic acid or ester.

Experimental Protocol: Synthesis of 5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole

Step 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

This reaction involves the cyclocondensation of ethyl benzoylacetate with methylhydrazine, followed by saponification of the resulting ester.

-

To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to 5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole

-

Suspend 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 equivalents) or borane-THF complex, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to yield 5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole.

Experimental Protocol: Chlorination to 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

The final step involves the conversion of the primary alcohol to the corresponding chloride.

-

Dissolve 5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, which can be purified by column chromatography. A similar procedure for the synthesis of a related compound, 5-chloro-3-methyl-1-phenylpyrazole, involves the use of phosphorus oxychloride.[7]

Derivatization of the 5-(chloromethyl) Group: Building a Library of Analogs

The chloromethyl group at the C5 position is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the creation of a diverse library of structural analogs. The choice of nucleophile can be guided by the desired physicochemical properties and the intended biological target.

Nucleophilic Substitution Reactions

The general scheme for the derivatization of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its reaction with a nucleophile (Nu-H) in the presence of a base.

Figure 1: General workflow for the derivatization of the core scaffold.

Table 1: Proposed Nucleophiles for Derivatization and their Rationale

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Rationale for Inclusion |

| Amines | Morpholine, Piperazine derivatives, Anilines | Amino | Introduce basic centers for improved solubility and potential interactions with acidic residues in protein binding pockets. |

| Thiols | Cysteine derivatives, Mercaptobenzothiazole | Thioether | Can act as hydrogen bond acceptors and participate in metal coordination. |

| Alcohols/Phenols | Phenol, Substituted phenols | Ether | Modulate lipophilicity and introduce hydrogen bond accepting capabilities. |

| Carboxylates | Sodium acetate | Ester | Can act as prodrugs, being hydrolyzed in vivo to the corresponding alcohol. |

| Azides | Sodium azide | Azide | A versatile intermediate for further functionalization via "click chemistry" (e.g., cycloaddition with alkynes to form triazoles). |

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

To a solution of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add the desired nucleophile (1.1 equivalents) and a base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).

-

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired analog.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the specific biological activities of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole and its direct analogs are not extensively reported, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects.[3][6] By examining the SAR of related compounds, we can infer the potential therapeutic applications and guide the design of new analogs.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the phenyl rings of the pyrazole scaffold is crucial for activity and selectivity.

Table 2: Structure-Activity Relationships of Pyrazole-based Anti-inflammatory Agents

| Position of Modification | Favorable Substituents | Effect on Activity | Reference |

| N1-phenyl ring | 4-Sulfonamide, 4-Methylsulfonyl | Potent and selective COX-2 inhibition | [6] |

| C3-phenyl ring | Electron-withdrawing groups (e.g., F, Cl) | Enhanced activity | [6] |

| C5-substituent | Trifluoromethyl, Small alkyl groups | Important for potency | [5] |

Based on these findings, analogs of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole bearing sulfonamide or methylsulfonyl groups on the C3-phenyl ring, introduced via derivatization of the chloromethyl group, would be promising candidates for anti-inflammatory activity.

Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[8] For instance, certain pyrazole analogs have been shown to inhibit protein kinases and induce apoptosis in cancer cell lines.

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Novel Pyrazole Compounds

This guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic applications of pyrazole compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles and historical milestones that have established pyrazoles as a cornerstone of modern medicinal chemistry.

Introduction: The Versatile Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, stands as a privileged scaffold in drug discovery.[1][2][3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities.[3][4] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[2][3] The historical journey of pyrazole chemistry is a testament to the enduring quest for novel therapeutics, from early serendipitous discoveries to rational drug design.

A Historical Perspective: From Antipyrine to Modern Therapeutics

The story of pyrazoles in medicine began in 1883 with the German chemist Ludwig Knorr's synthesis of antipyrine.[1][5][6][7] Initially aiming for a quinoline derivative, Knorr's work with phenylhydrazine and ethyl acetoacetate unexpectedly yielded a pyrazolone compound with potent analgesic and antipyretic properties.[7] This discovery marked the dawn of pyrazole-based pharmaceuticals and laid the groundwork for future innovations.[1][6]

Evolution of Synthetic Methodologies

The synthesis of the pyrazole core has evolved significantly since Knorr's initial discovery. The choice of synthetic route is critical, influencing the substitution pattern and, consequently, the biological activity of the final compound.

The Classical Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely utilized method for constructing the pyrazole ring.[8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[10][11][12][13]

Mechanism: The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][12] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[3][13]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. mdpi.com [mdpi.com]

A Theoretical Investigation of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole: A Keystone for Drug Discovery

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals, demonstrating a remarkable versatility in biological activity.[1][2][3][4] These five-membered heterocyclic compounds are integral to a wide spectrum of therapeutic agents, exhibiting properties that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][3][4][5] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in drug design and development. This guide focuses on a specific, yet promising derivative: 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole. The introduction of a reactive chloromethyl group at the C5 position, combined with the N-methylation and the C3-phenyl substitution, presents a molecule with significant potential for covalent drug design and as a versatile intermediate for further chemical modifications.